molecular formula C20H18N2O4S B2398646 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 878990-15-9

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2398646
CAS No.: 878990-15-9
M. Wt: 382.43
InChI Key: IUKBLLGCZHSURG-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazolidine derivative with an acyl chloride in the presence of a base. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Phenylacetamides: Compounds with similar acetamide moieties, often used in medicinal chemistry.

Uniqueness

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13-7-9-15(10-8-13)21-18(24)11-17-19(25)22(20(26)27-17)12-16(23)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKBLLGCZHSURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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